molecular formula C18H22N2O5 B3220534 BRL 54443 maleate CAS No. 1197333-54-2

BRL 54443 maleate

Cat. No. B3220534
CAS RN: 1197333-54-2
M. Wt: 346.4 g/mol
InChI Key: INGCLXPSKXSYND-BTJKTKAUSA-N
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Description

BRL 54443 maleate is a solid compound with the empirical formula C14H18N2O · C4H4O4 . It has a molecular weight of 346.38 . It is also known as 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate salt .


Molecular Structure Analysis

The SMILES string of BRL 54443 maleate is OC(=O)\\C=C/C(O)=O.CN1CCC(CC1)c2c[nH]c3ccc(O)cc23 . This represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

BRL 54443 maleate is a white solid . It is soluble in water, with a solubility of 50 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Serotonin Receptor Agonist

“BRL 54443 maleate” is a potent 5-HT1E/1F serotonin receptor agonist . This means it can bind to these receptors and activate them, which can have various effects on biological processes. This property makes it useful in studying the role of these receptors in different physiological and pathological conditions.

Mechanism of Action

Target of Action

BRL 54443 maleate is a potent, high affinity, and selective agonist for the serotonin (5-HT) receptor subtypes 5-HT1E and 5-HT1F . These receptors are part of the larger family of 5-HT receptors, which play a key role in various biological and neurological processes.

Mode of Action

As an agonist, BRL 54443 maleate binds to the 5-HT1E and 5-HT1F receptors, mimicking the action of the natural neurotransmitter, serotonin . This binding activates the receptors, triggering a series of biochemical reactions within the cell .

Pharmacokinetics

It is soluble in water up to 50 mg/ml , suggesting that it could be well-absorbed in the body. The compound’s stability at 2-8°C indicates that it may have a relatively stable pharmacokinetic profile.

Result of Action

The activation of 5-HT1E and 5-HT1F receptors by BRL 54443 maleate can lead to various molecular and cellular effects. For instance, it has been suggested that BRL 54443 maleate can induce contraction in the mouse thoracic aorta, likely mediated through stimulation of 5-HT2A receptors . In vivo, BRL 54443 maleate induces an immediate dose-dependent maximal intragastric volume increase .

Action Environment

The action, efficacy, and stability of BRL 54443 maleate can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body . Additionally, its stability at 2-8°C suggests that temperature could also affect its efficacy and stability.

Safety and Hazards

The compound has been classified as causing eye irritation, skin irritation, and may cause respiratory irritation . Therefore, precautions should be taken when handling it, including wearing personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.C4H4O4/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14;5-3(6)1-2-4(7)8/h2-3,8-10,15,17H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCLXPSKXSYND-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017102
Record name BRL 54443 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRL 54443 maleate

CAS RN

1197333-54-2
Record name BRL 54443 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL 54443 maleate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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